AOI 987 - 846022-21-7

AOI 987

Catalog Number: EVT-1484089
CAS Number: 846022-21-7
Molecular Formula: C₁₈H₁₈N₃O₃BF₄
Molecular Weight: 411.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BRD4 Inhibitors

    Relevance: BRD4 inhibitors are structurally related to GNE-987, as GNE-987 is itself a potent and selective degrader of BRD4. [] Therefore, exploring other BRD4 inhibitors can provide valuable insights into the structure-activity relationship and potential therapeutic applications of this class of compounds, including GNE-987.

Proteolysis Targeting Chimeras (PROTACs)

    Relevance: GNE-987 is classified as a PROTAC, specifically designed to target BRD4 for degradation. [] This mechanism of action distinguishes GNE-987 from traditional BRD4 inhibitors, which primarily act by blocking protein-protein interactions. Investigating other PROTACs, especially those targeting BET proteins or utilizing similar E3 ligase systems, can offer valuable insights into the design and optimization of novel PROTAC-based therapeutics, including GNE-987.

Overview

AOI 987 is a near-infrared fluorescent probe developed for the detection and monitoring of amyloid-beta plaques, which are associated with Alzheimer's disease. This compound is classified as an oxazine derivative and is notable for its ability to penetrate the blood-brain barrier, making it a valuable tool in neuroimaging and Alzheimer's research. The compound's unique properties allow for specific binding to amyloid plaques, facilitating their visualization through fluorescence imaging techniques.

Source and Classification

AOI 987 was developed by Novartis and is classified under fluorescent probes specifically designed for amyloid-beta detection. It has been extensively studied for its efficacy in both in vitro and in vivo applications related to Alzheimer's disease. The compound's molecular structure and functional capabilities position it within a broader category of diagnostic agents aimed at understanding and monitoring neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of AOI 987 involves the preparation of an oxazine derivative through a series of chemical reactions that include the reaction of appropriate starting materials under controlled conditions. The detailed synthetic route typically employs solvents such as methanol and various catalysts to facilitate the formation of the oxazine ring structure.

Technical Details

  • Reagents: Common reagents used in the synthesis include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
  • Conditions: Optimal reaction conditions involve controlled temperatures and pH levels to ensure high yield and purity of the product.
  • Industrial Production: For industrial applications, scaling up the laboratory synthesis process may involve continuous flow reactors and automated synthesis equipment to enhance efficiency and consistency.
Molecular Structure Analysis

Structure

AOI 987 features a complex molecular structure characterized by an oxazine ring, which contributes to its fluorescent properties. The specific arrangement of atoms within this structure allows for effective interaction with amyloid-beta aggregates.

Data

  • Molecular Weight: Approximately 400 daltons.
  • Chemical Formula: C22H23B2F2N2O3.
  • Functional Groups: The presence of electron-donor and electron-acceptor groups facilitates its fluorescent capabilities.
Chemical Reactions Analysis

Reactions

AOI 987 undergoes several types of chemical reactions, including:

  • Oxidation: Under specific conditions, AOI 987 can be oxidized, leading to the formation of different oxidation products.
  • Reduction: Reduction reactions can modify the functional groups within AOI 987, potentially altering its fluorescent properties.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced, affecting its chemical behavior.

Technical Details

The major products formed from these reactions depend on specific conditions. For example, oxidation may yield various oxazine derivatives while reduction can produce compounds with modified fluorescent characteristics. Reaction conditions are critical in determining the outcomes, requiring careful control of temperature and pH.

Mechanism of Action

AOI 987 exerts its effects primarily through its ability to bind specifically to amyloid plaques. Upon administration, the compound penetrates the blood-brain barrier and interacts with amyloid-beta peptides that form these plaques.

Process

  1. Binding: AOI 987 binds to amyloid-beta aggregates, enhancing the fluorescent signal.
  2. Visualization: This binding allows for visualization using near-infrared fluorescence imaging techniques, enabling researchers to monitor plaque formation and progression effectively.

Data

The binding affinity of AOI 987 is characterized by a dissociation constant (Kd) of approximately 220 nM, indicating moderate binding strength compared to other probes like CRANAD-2 (Kd = 38 nM) .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: AOI 987 is soluble in organic solvents like methanol.
  • Fluorescence Properties: Exhibits strong fluorescence upon binding to amyloid aggregates, with significant changes in fluorescence intensity observed during interactions.

Chemical Properties

  • Stability: The compound shows reasonable stability in serum, making it suitable for biological applications.
  • Lipophilicity: High lipophilicity enhances its ability to cross the blood-brain barrier effectively.
Applications

AOI 987 has a wide range of scientific applications:

  • Chemistry: Utilized as a fluorescent probe in various chemical analyses.
  • Biology: Employed in studies related to biological processes, particularly in detecting amyloid plaques associated with Alzheimer's disease.
  • Medicine: Used in medical imaging techniques for monitoring disease progression and evaluating treatment efficacy.
  • Industry: Applied in developing diagnostic tools and imaging agents for various industrial applications related to neurodegenerative diseases.
Introduction to AOI 987 and Its Role in Biomedical Research

Definition and Classification of AOI 987 as a Near-Infrared Fluorescent Probe

AOI 987 (CAS 846022-21-7) is a near-infrared fluorescent (NIRF) probe classified as an oxazine derivative with the molecular formula C₁₈H₁₈BF₄N₃O₃ and a molecular weight of 411.16 g/mol [4] [5]. It belongs to the category of optical imaging agents targeting amyloid-β (Aβ) aggregates, with excitation and emission maxima at 650 nm and 670 nm, respectively [1] [5]. This places its spectral profile within the NIR window (650–900 nm), where biological tissues exhibit minimal autofluorescence and light absorption, enabling deeper photon penetration for in vivo imaging [2] [8].

Mechanism of Action: AOI 987 binds selectively to Aβ plaques through hydrophobic interactions and π-stacking, displacing dyes like thioflavin T. It exhibits a dissociation constant (Kd) of 220 nM against aggregated Aβ peptides [1] [2]. Upon binding, its rigidification within the Aβ hydrophobic clefts enhances fluorescence quantum yield to 41% in serum, compared to its unbound state [1].

Key Molecular Properties:

  • Blood-Brain Barrier (BBB) Permeability: Log P ≈ 1.66 enables rapid brain uptake [1] [8].
  • Photophysical Metrics: Molar absorptivity of 64,570 M⁻¹cm⁻¹ at 650 nm [1].
  • Structural Features: A heterocyclic oxazine core linked to a tetrafluoroborate counterion enhances solubility and spectral stability [1] [5].

Table 1: Photophysical and Binding Properties of AOI 987

PropertyValueMeasurement Context
Molecular Weight411.16 g/molSolid state
Absorption Maximum (λₐbₛ)650 nmMethanol or serum
Emission Maximum (λₑₘ)670 nmMethanol or serum
Molar Extinction Coefficient (ε)64,570 M⁻¹cm⁻¹In vitro
Quantum Yield (Φ)41%Mouse serum
Dissociation Constant (Kd)220 nMAβ fibrils

Historical Development of Oxazine Dyes in Molecular Imaging

Oxazine dyes emerged as critical scaffolds for biomolecular imaging due to their tunable photophysics and synthetic versatility. Early oxazines (e.g., Oxazine 1, Nile Blue) operated in the 550–650 nm range, limiting in vivo applicability due to tissue scattering [6] [8]. The evolution toward NIR oxazines addressed this via structural modifications:

  • Bridging Atom Substitution: Replacing oxygen with silicon red-shifted emissions by 57–83 nm, as seen in ASiFluor dyes [6].
  • Donor-Acceptor Engineering: Incorporating dimethylamino donors and tetrafluoroborate acceptors enhanced Stokes shifts and photostability [1] [6].

AOI 987, developed by Hintersteiner et al., represented a breakthrough by combining BBB permeability with NIR emissions (670 nm). Its synthesis involved a two-step azo-coupling reaction:

  • Diazotization of 4-nitrobenzenediazonium tetrafluoroborate.
  • Cyclization with 4-methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-ol under acidic reflux [1].

This yielded AOI 987 with >95% purity, outperforming earlier oxazines in in vivo Aβ plaque detection [1].

Table 2: Evolution of Oxazine Dyes for Aβ Imaging

Dye GenerationRepresentative ProbesEmission Range (nm)Key AdvancesLimitations
First-genOxazine 1, Nile Blue550–640High quantum yieldPoor tissue penetration
NIR-optimizedAOI 987650–670BBB penetration, Aβ specificityModerate aqueous solubility
Silicon-substitutedASiFluor710, ASiFluor730700–750Far-red emissionsLow quantum yield in water

Significance of AOI 987 in Alzheimer’s Disease Research

AOI 987 enables real-time, non-invasive detection of Aβ plaques, a pathological hallmark of Alzheimer’s disease (AD). Unlike positron emission tomography (PET) probes (e.g., [¹¹C]PIB), AOI 987 requires no radioactive isotopes, reducing cost and infrastructure barriers [2] [8].

In Vitro Validation:

  • Co-localizes with Aβ plaques in APP23 transgenic mouse brain sections at concentrations as low as 0.0001% (wt/vol) [1].
  • Displaces thioflavin T from Aβ aggregates (Kd = 0.1–0.2 μM), confirming shared binding sites [1].

In Vivo Performance:

  • After intravenous injection (0.1 mg/kg) in APP23 mice, fluorescence signals in transgenic brains were 25–40% higher than in wild-types at 120–240 min post-injection (P < 0.001) [1].
  • Specific binding, defined as (signal_transgenic − signal_wild-type)/signal_transgenic, reached 0.4 at 120 min [1].

This differential clearance kinetics allows dynamic monitoring of amyloid load, providing advantages over endpoint PET imaging. AOI 987 also detects early-stage plaques in 9-month-old mice, supporting its role in preclinical AD diagnosis [1] [2].

Table 3: Key Research Findings for AOI 987 in Aβ Imaging

Study TypeModel SystemKey ResultImplication
In vitroAPP23 mouse brain sectionsStaining at 0.0001% (wt/vol); co-localizes with AβHigh sensitivity and specificity
In vivo17-month-old APP23 mice40% higher signal retention vs. wild-type at 120 minEnables dynamic plaque monitoring
PharmacokineticC57BL/6 micePeak brain uptake at 15 min; slower clearance than plasmaOptimal imaging window: 60–240 min

Properties

CAS Number

846022-21-7

Product Name

AOI 987

Molecular Formula

C₁₈H₁₈N₃O₃BF₄

Molecular Weight

411.16

Synonyms

3,4,9,10-Tetrahydro-4,8-dimethyl-2H,8H-bis[1,4]oxazino[2,3-b:3’,2’-i]phenoxazin-6-ium Tetrafluoroborate(1-)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.